molecular formula C10H13ClN2O3S B5735232 2-(3-chloro-2-methyl-N-methylsulfonylanilino)acetamide

2-(3-chloro-2-methyl-N-methylsulfonylanilino)acetamide

Cat. No.: B5735232
M. Wt: 276.74 g/mol
InChI Key: BDPWSWJUEJKYPT-UHFFFAOYSA-N
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Description

2-(3-chloro-2-methyl-N-methylsulfonylanilino)acetamide is an organic compound with a complex structure that includes a chloro-substituted aromatic ring, a sulfonyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-2-methyl-N-methylsulfonylanilino)acetamide typically involves multiple steps. One common route starts with the chlorination of 2-methyl aniline to form 3-chloro-2-methyl aniline. This intermediate is then reacted with methylsulfonyl chloride under basic conditions to introduce the methylsulfonyl group. Finally, the resulting compound is acylated with chloroacetyl chloride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-2-methyl-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(3-chloro-2-methyl-N-methylsulfonylanilino)acetamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as enzyme inhibitors or receptor modulators.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-chloro-2-methyl-N-methylsulfonylanilino)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chloro-2-methyl(methylsulfonyl)anilino)-N-(3-methylphenyl)acetamide
  • 2-[3-chloro-2-methyl(methylsulfonyl)anilino]-N-(3-pyridinyl)acetamide

Uniqueness

2-(3-chloro-2-methyl-N-methylsulfonylanilino)acetamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. Its chloro, methylsulfonyl, and acetamide groups can participate in a variety of reactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-(3-chloro-2-methyl-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O3S/c1-7-8(11)4-3-5-9(7)13(6-10(12)14)17(2,15)16/h3-5H,6H2,1-2H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPWSWJUEJKYPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N(CC(=O)N)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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